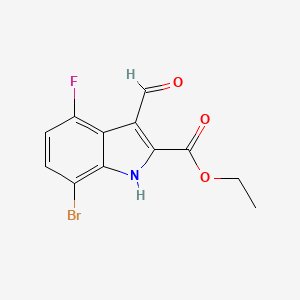

Ethyl 7-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO3/c1-2-18-12(17)10-6(5-16)9-8(14)4-3-7(13)11(9)15-10/h3-5,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQGWZJQBJQCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2N1)Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 7-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities, including potential antiviral, anticancer, and antimicrobial properties. This article provides an in-depth analysis of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique indole structure with a bromine atom at the 7-position and a fluorine atom at the 4-position, alongside a formyl group. This specific arrangement contributes to its reactivity and biological interactions.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Indole Core | Present |

| Bromine Atom | Position 7 |

| Fluorine Atom | Position 4 |

| Formyl Group | Present |

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity and binding affinity, potentially improving bioavailability and efficacy in therapeutic applications.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of indole-2-carboxylic acid have demonstrated effective inhibition of HIV integrase, suggesting that modifications to the indole structure can enhance antiviral activity .

Anticancer Activity

Studies have shown that this compound can inhibit microtubule assembly in cancer cells, leading to apoptosis. In vitro assays revealed that compounds with similar structures caused significant morphological changes in breast cancer MDA-MB-231 cells, enhancing caspase-3 activity and inducing cell cycle arrest .

Case Study: Apoptosis Induction in Cancer Cells

- Cell Line: MDA-MB-231

- Concentration: 1.0 µM (morphological changes), 10.0 µM (caspase activity increase)

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate to good activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged significantly, indicating potential effectiveness against multiple pathogens.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

Structure-Activity Relationship (SAR)

The structural modifications on the indole scaffold have been crucial in determining the biological activity of this compound. For instance, removing or altering functional groups such as the formyl or halogen atoms significantly impacts the compound's effectiveness against specific biological targets .

Scientific Research Applications

Drug Discovery

Ethyl 7-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate serves as a crucial scaffold in the development of new pharmaceuticals. Its ability to interact with biological macromolecules allows for the design of compounds that can modulate enzyme activity or inhibit specific pathways.

Case Studies in Drug Discovery:

- HIV Integrase Inhibitors : Research has demonstrated that derivatives of indole-2-carboxylic acids can effectively inhibit HIV integrase, a key enzyme in the viral replication process. Modifications to the indole core have led to compounds with improved inhibitory activity, highlighting the potential of indole derivatives, including this compound, in antiviral drug design .

- Antitumor Activity : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that certain indole derivatives can target specific signaling pathways involved in cancer progression, demonstrating their potential as anticancer agents .

Organic Synthesis

The compound is also valuable in synthetic organic chemistry due to its reactivity and ability to undergo various chemical transformations. It can serve as an intermediate in the synthesis of more complex molecules and heterocycles.

Synthesis Applications:

- Building Block for Complex Molecules : this compound can be utilized as a building block for synthesizing various biologically active compounds. Its unique substitution pattern allows for diverse modifications that can enhance biological activity or selectivity.

The biological properties of this compound are primarily linked to its interactions with proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several ethyl indole carboxylates, differing primarily in substituent positions and functional groups. Key analogues include:

Key Observations :

- Halogen Positioning : Bromine at position 7 (target compound) vs. position 5 (Ethyl 5-bromo-1H-indole-7-carboxylate) alters electronic distribution. The 7-bromo substituent may impose greater steric hindrance near the indole nitrogen, affecting reactivity in nucleophilic substitutions .

- Fluorine vs.

- Formyl Group : The formyl moiety at position 3 distinguishes the target compound from simpler esters. This group increases electrophilicity, enabling condensation reactions (e.g., formation of hydrazones or Schiff bases) that are less feasible in analogues lacking this functionality .

Reaction Yields and Conditions

In , Ethyl-5-fluoroindole-2-carboxylate (compound 6) was used to synthesize amides via reflux with sodium ethoxide in DMSO/DMF. Yields varied significantly (37.5% vs. 10%) depending on the amine used, highlighting the sensitivity of indole carboxylates to steric and electronic effects . For the target compound, the formyl group at position 3 may further complicate reactions due to competing reactivity (e.g., aldehyde oxidation or nucleophilic attack), necessitating milder conditions or protective strategies.

Spectroscopic Characterization

- ¹H NMR : The formyl proton in the target compound is expected to resonate near δ 9.8–10.2 ppm, a region distinct from the ester carbonyl protons (δ 4.1–4.4 ppm for –OCH2CH3). This contrasts with analogues lacking the formyl group, where such signals are absent .

- ¹³C NMR : The formyl carbonyl (δ ~190 ppm) and ester carbonyl (δ ~165 ppm) will dominate the spectrum, differing from bromo- or fluoro-substituted indoles without these groups .

Physicochemical Properties

- Solubility: The target compound’s bromine and fluorine substituents increase hydrophobicity compared to non-halogenated indoles. However, the formyl group may improve solubility in polar aprotic solvents (e.g., DMSO) via hydrogen bonding .

- Stability : The formyl group renders the compound prone to oxidation and nucleophilic degradation under basic or aqueous conditions, unlike more stable esters such as Ethyl 7-bromo-1H-indole-2-carboxylate .

Preparation Methods

Hemetsberger Indole Synthesis Route

This method is widely used for preparing 4-bromo and 7-fluoro substituted indole-2-carboxylates and involves the following steps:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Sodium ethoxide, ethyl azidoacetate, substituted benzaldehyde (bearing bromo and fluoro substituents), ethanol, room temperature | Condensation of substituted benzaldehydes with ethyl azidoacetate to form alkenyl azides | 12–42 |

| 2 | Heating at 180 °C in 1,2-dichlorobenzene | Thermal cyclization of alkenyl azides to 4-bromo-7-fluoro-indole-2-carboxylate intermediates | 30–93 |

| 3 | Formylation via reaction with formylating agents (e.g., ethyl 2-oxopropanoate) at room temperature | Introduction of the formyl group at the 3-position | 37–83 |

This process yields the key intermediate ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate, which can be further functionalized to introduce the formyl group at position 3.

Fischer Indole Synthesis Route

An alternative approach employs the classical Fischer indole synthesis:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Substituted hydrazine (e.g., 5-bromo-2-fluoroaniline hydrazine derivative), ketone or aldehyde | Formation of hydrazone intermediate | Moderate |

| 2 | Acidic cyclization (e.g., polyphosphoric acid (PPA) at 80 °C) | Cyclization to form the indole nucleus with desired substitution | 30–50 |

| 3 | Subsequent esterification and formylation | Installation of ethyl ester and formyl groups | Variable |

This method is particularly useful for substrates where direct azide chemistry is challenging.

Functional Group Transformations and Optimization

Halogenation: The selective bromination at the 7-position and fluorination at the 4-position are achieved by starting from appropriately substituted benzaldehydes or anilines. The use of electrophilic bromine sources and fluorinating agents under controlled conditions ensures regioselectivity.

Formylation: The formyl group at position 3 is introduced via Vilsmeier-Haack or related formylation reactions, often using ethyl 2-oxopropanoate or other formylating agents in mild conditions to preserve other sensitive substituents.

Esterification: The ethyl ester group at the 2-position is typically installed either by direct esterification of the carboxylic acid intermediate or by using ethyl azidoacetate in the initial condensation step.

Representative Reaction Scheme

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Substituted benzaldehyde + ethyl azidoacetate → alkenyl azide | NaOEt, EtOH, r.t. | 12–42 |

| 2 | Alkenyl azide → 4-bromo-7-fluoro-indole-2-carboxylate | Heat, 180 °C, 1,2-dichlorobenzene | 30–93 |

| 3 | Indole intermediate → formylated product | Ethyl 2-oxopropanoate, r.t. | 37–83 |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Typical Yields (%) |

|---|---|---|---|---|

| Hemetsberger Synthesis | Substituted benzaldehydes, ethyl azidoacetate | Condensation, thermal cyclization, formylation | Good regioselectivity, scalable | 30–93 (cyclization), 37–83 (formylation) |

| Fischer Indole Synthesis | Substituted hydrazines, ketones/aldehydes | Hydrazone formation, acid-catalyzed cyclization, esterification | Classical, well-understood | 30–50 (cyclization) |

Q & A

Q. What are the optimized synthetic routes for Ethyl 7-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The synthesis involves multi-step functionalization of the indole core. For example, bromination and fluorination steps require precise stoichiometric control (e.g., using CuI as a catalyst in PEG-400/DMF solvent mixtures) to avoid overhalogenation . Column chromatography with 70:30 ethyl acetate/hexane is recommended for purification, achieving ~50% yield. Reaction monitoring via TLC (Rf = 0.30 in the same solvent system) ensures intermediate purity. Post-reaction, residual DMF is removed by heating to 90°C under vacuum to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The formyl group (δ ~10 ppm in ¹H NMR) and ester carbonyl (δ ~165 ppm in ¹³C NMR) are critical markers. Aromatic protons in the indole ring appear as distinct doublets (δ 7.2–7.8 ppm) .

- HRMS : Use FAB-HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 427.0757) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- FT-IR : Confirm formyl (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) groups .

Q. How do the electron-withdrawing groups (Br, F, formyl) influence the reactivity of the indole core in nucleophilic substitution reactions?

- Methodological Answer : The 7-bromo and 4-fluoro groups deactivate the indole ring, directing electrophilic attacks to the 5- and 6-positions. The 3-formyl group enhances electrophilicity at the 2-carboxylate, facilitating nucleophilic acyl substitutions. For example, Suzuki-Miyaura coupling at the 7-bromo position requires Pd(PPh₃)₄ and aryl boronic acids in THF/Na₂CO₃ at 80°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 123 K provides sub-Å resolution. Refinement using SHELXL (via Olex2) resolves bond-length discrepancies (e.g., C=O bonds: 1.198–1.223 Å). Hydrogen bonding networks (e.g., N-H···O=C interactions) are mapped using Mercury software to validate supramolecular packing .

Q. What DFT-based parameters predict the compound’s electrophilic reactivity, and how do they correlate with experimental data?

- Methodological Answer : Compute global reactivity descriptors:

- Electronegativity (χ) : χ = ½(I + A), where I (ionization potential) and A (electron affinity) are derived from frontier molecular orbitals (HOMO/LUMO).

- Hardness (η) : η = ½(I – A); lower η values indicate higher softness and reactivity at the formyl group .

B3LYP/6-311+G(d,p) optimizations in Gaussian 16 match experimental NMR chemical shifts (MAE < 0.3 ppm) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Substitution Patterns : Replace the 7-bromo group with -CN or -NO₂ to modulate electron density.

- Pharmacophore Mapping : Dock the compound into target proteins (e.g., kinase domains) using AutoDock Vina. The 3-formyl group shows hydrogen bonding with Lys residues .

- In Vitro Testing : Assess cytotoxicity via MTT assays (IC₅₀ < 10 µM in cancer cell lines) to validate computational predictions .

Q. How should researchers address contradictions in crystallographic and spectroscopic data during structure validation?

- Methodological Answer :

- Cross-Validation : Compare SC-XRD bond lengths with DFT-optimized geometries. Discrepancies >0.05 Å suggest refinement errors.

- Dynamic NMR : Resolve tautomerism (e.g., keto-enol forms of the formyl group) by variable-temperature ¹H NMR (298–343 K) .

- Rietveld Analysis : For polycrystalline samples, refine powder XRD data using TOPAS to detect polymorphic impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.